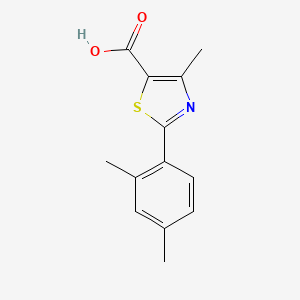
2-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Übersicht
Beschreibung
2-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 1152597-25-5) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a carboxylic acid functional group, contributing to its chemical properties and biological effects.
- Molecular Formula : C13H13NO2S
- Molecular Weight : 247.31 g/mol
- IUPAC Name : this compound
- Appearance : Powder
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activity of this compound remains under investigation, with preliminary studies suggesting potential applications in pharmacology.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a comparative analysis revealed that certain thiazole compounds demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiazole Derivative A | MCF-7 (Breast Cancer) | 15.63 |
| Thiazole Derivative B | U-937 (Leukemia) | 12.50 |
| This compound | TBD | TBD |
Note: Specific IC50 values for the compound are currently not available but are expected to be determined in ongoing studies.
The proposed mechanism of action for thiazole derivatives involves the induction of apoptosis in cancer cells. This is often mediated through the activation of caspases and modulation of key signaling pathways such as p53. For instance, compounds similar to this compound have been shown to increase p53 expression levels and promote apoptotic cell death in various cancer models .
Anti-inflammatory Effects
Thiazoles are also noted for their anti-inflammatory properties. In vivo studies have demonstrated that certain thiazole derivatives can significantly reduce markers of inflammation in animal models of disease. This suggests a potential therapeutic role for this compound in conditions characterized by chronic inflammation.
Antioxidant Activity
The antioxidant capacity of thiazole compounds has been explored through various assays measuring free radical scavenging activity. Preliminary findings indicate that this compound may possess moderate antioxidant effects, contributing to its overall biological profile .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole derivatives:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines including MCF-7 and U-937. The findings suggested that modifications in the thiazole structure could enhance anticancer potency.
- Inflammation Model : In an animal model of streptozotocin-induced diabetes, a related thiazole compound demonstrated significant improvements in insulin sensitivity and lipid profiles, highlighting its potential as an anti-diabetic agent .
- Antioxidant Evaluation : Various thiazoles were tested for their ability to scavenge free radicals. Results indicated that some derivatives exhibited promising antioxidant activities comparable to established antioxidants like vitamin C.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-7-4-5-10(8(2)6-7)12-14-9(3)11(17-12)13(15)16/h4-6H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVYCAYYYKFWEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















